A Senior Application Scientist's Guide to 4-Bromo-5-fluoro-2-methoxypyridine: Synthesis, Reactivity, and Applications
A Senior Application Scientist's Guide to 4-Bromo-5-fluoro-2-methoxypyridine: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-Bromo-5-fluoro-2-methoxypyridine (CAS No. 884495-00-5) has emerged as a highly valuable heterocyclic intermediate. Its utility stems from a unique confluence of structural features: a pyridine core, common in numerous approved drugs, decorated with three distinct functional groups.[1] The methoxy group can influence metabolic stability and conformation, the fluorine atom can enhance pharmacokinetic properties such as bioavailability, and the bromine atom serves as a versatile reactive handle for constructing molecular complexity.[2][3]
This guide provides an in-depth technical overview of 4-Bromo-5-fluoro-2-methoxypyridine, moving beyond a simple cataloging of facts to explain the causality behind its synthesis and reactivity. As a self-validating resource, it is designed to empower researchers to confidently incorporate this potent building block into their synthetic and drug discovery programs.
Physicochemical & Spectroscopic Profile
A clear understanding of a compound's physical and chemical properties is the foundation of its effective use in the laboratory. The key data for 4-Bromo-5-fluoro-2-methoxypyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 884495-00-5 | [4][5] |
| Molecular Formula | C₆H₅BrFNO | [4][6] |
| Molecular Weight | 206.01 g/mol | [4][7] |
| Boiling Point | 201 °C | [4] |
| Density | 1.621 g/cm³ | [4] |
| Flash Point | 75 °C | [4] |
| Predicted XlogP | 1.9 | [6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [4] |
| Appearance | Varies; often a liquid or low-melting solid. | [8] |
Spectroscopic Characterization: While specific spectra are vendor-dependent, the structural identity and purity of 4-Bromo-5-fluoro-2-methoxypyridine are typically confirmed using standard analytical techniques. Predicted mass spectrometry data shows an expected [M+H]⁺ adduct at m/z 205.96114.[6] ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural confirmation.
Proposed Synthesis: A Logic-Driven Protocol
While multiple synthetic routes to substituted fluoropyridines exist, a common and reliable strategy involves diazotization and halogenation of an appropriate aminopyridine precursor.[9][10][11] The following protocol is a plausible, multi-step synthesis adapted from established methodologies for analogous compounds.
Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-2-methoxypyridine
Step 1: Nitration of 2-Methoxy-5-aminopyridine
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Rationale: Introduction of a nitro group, which can later be reduced to the key amine functionality for subsequent diazotization.
-
Procedure: To a cooled (0-5 °C) solution of 2-methoxy-5-aminopyridine in concentrated sulfuric acid, add potassium nitrate portion-wise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up & Validation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The product, 2-methoxy-5-amino-4-nitropyridine, should be characterized by LC-MS and ¹H NMR to confirm successful nitration.
Step 2: Reduction of the Nitro Group
-
Rationale: Conversion of the nitro group to an amine is necessary for the subsequent Sandmeyer or Balz-Schiemann reaction.
-
Procedure: Dissolve the nitro-compound from Step 1 in ethanol or methanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up & Validation: Cool the reaction, neutralize with a base (e.g., NaOH), and extract the product, 2-methoxy-pyridine-4,5-diamine, with ethyl acetate. Confirm the structure via mass spectrometry.
Step 3: Diazotization and Bromination (Sandmeyer Reaction)
-
Rationale: The Sandmeyer reaction is a classic and robust method for converting an aromatic amine to a bromide via a diazonium salt intermediate.
-
Procedure: Dissolve the diamine from Step 2 in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
Work-up & Validation: After gas evolution ceases, warm the mixture to 50-60 °C for 1 hour. Cool, extract with a suitable solvent like dichloromethane, and purify by column chromatography. The intermediate, 4-bromo-2-methoxy-5-aminopyridine, must be validated by NMR and LC-MS.
Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Rationale: The Balz-Schiemann reaction is the most common method for introducing fluorine onto an aromatic ring from an amine. It involves the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.
-
Procedure: Dissolve the amino-bromo-pyridine from Step 3 in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite. A precipitate of the diazonium tetrafluoroborate salt should form.
-
Isolate the salt by filtration, wash with cold ether, and dry carefully.
-
Procedure (Decomposition): Gently heat the dry diazonium salt until nitrogen evolution begins. The thermal decomposition yields the final product. Alternatively, the decomposition can be carried out in an inert, high-boiling solvent.
-
Work-up & Validation: The crude product is purified by distillation or column chromatography. Final product identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS.
Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-5-fluoro-2-methoxypyridine lies in the distinct reactivity of its functional groups, which can be addressed selectively. The pyridine nitrogen and the strongly electron-withdrawing fluorine atom activate the ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[12][13]
Caption: Logical relationship between structure and reactivity.
A primary application is in Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds.
Workflow Example: Suzuki-Miyaura Coupling
Caption: Typical workflow for a Suzuki coupling reaction.
This reactivity makes the compound an excellent scaffold for building libraries of diverse molecules for high-throughput screening.[1] The bromine can be substituted with a wide array of aryl, heteroaryl, or alkyl groups, while the fluorine atom may be displaced by nucleophiles like amines or thiols under specific conditions, further expanding molecular diversity.
Applications in Drug Development
While not typically an active pharmaceutical ingredient itself, 4-Bromo-5-fluoro-2-methoxypyridine is a crucial intermediate in the synthesis of more complex bioactive molecules. Its structural motifs are found in compounds designed for a range of biological targets. The strategic incorporation of the fluoropyridine moiety is a well-established tactic to modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2] Its analogs are widely employed in the synthesis of compounds for both pharmaceuticals and agrochemicals.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 4-Bromo-5-fluoro-2-methoxypyridine.
-
Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[17] Work should be conducted in a well-ventilated fume hood.[8]
-
Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4][14] It is incompatible with strong acids, bases, and oxidizing agents.[14]
-
First Aid: In case of contact, rinse eyes immediately and thoroughly with water, wash skin with soap and water, and move to fresh air if inhaled.[8][14] Seek medical attention if irritation persists.
Conclusion
4-Bromo-5-fluoro-2-methoxypyridine is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its well-defined points of reactivity allow for selective and predictable transformations, making it an ideal scaffold for building complex molecular architectures. By understanding the principles behind its synthesis and chemical behavior, researchers can fully leverage its potential to accelerate the discovery of next-generation pharmaceuticals and other functional materials.
References
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